Cyclo(di(threonine))

Description

Significance of Diketopiperazines in Peptide Chemistry

Diketopiperazines (DKPs), also known as 2,5-dioxopiperazines, represent the smallest class of cyclic peptides. wikipedia.org Structurally, they are six-membered rings formed from the condensation of two α-amino acids, containing two amide bonds. wikipedia.orgwikipedia.org These compounds are a significant and fundamental class of biologically active natural products. nih.gov DKPs are synthesized by a wide array of organisms, including bacteria, fungi, and marine microorganisms. wikipedia.org

In the field of peptide chemistry, DKPs are of considerable interest for several reasons. They serve as rigid scaffolds that are valuable in medicinal chemistry for overcoming the poor metabolic stability and physical properties often associated with linear peptides. wikipedia.org The advent of combinatorial chemistry has further elevated the importance of DKPs. nih.gov Their relatively simple heterocyclic structure allows for the introduction of chemical diversity at up to four positions with stereochemical control, and they can be synthesized robustly from readily available amino acids. nih.gov

The biological activities of diketopiperazines are diverse and well-documented. Various DKP compounds have been shown to possess antibacterial, antifungal, antiviral, and antitumor properties. wikipedia.org For instance, certain naturally occurring DKPs have demonstrated effectiveness against multidrug-resistant bacteria and various human cancer cell lines. wikipedia.org The inherent bioactivity and structurally constrained conformation make DKPs a privileged scaffold in drug discovery and a subject of extensive research. wikipedia.orgnih.gov

Overview of Cyclo(di(threonine)) as a Model System

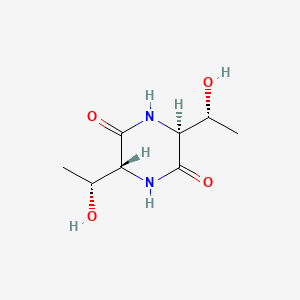

Cyclo(di(threonine)), specifically the cyclo(L-threonine)₂ isomer, is a diketopiperazine formed from the cyclization of two L-threonine amino acid residues. Threonine itself is an essential amino acid characterized by a side chain containing a hydroxyl group. wikipedia.org The presence of two chiral centers in each threonine residue means that multiple stereoisomers of Cyclo(di(threonine)) are possible. acs.org

Cyclo(di(threonine)) serves as an important model system for studying peptide conformation. Its relatively simple, yet functionally substituted, structure allows for detailed investigation of the non-covalent interactions that govern the three-dimensional shape of peptides. Nuclear Magnetic Resonance (NMR) spectroscopy has been a particularly powerful tool for elucidating its conformational preferences in solution. nih.gov

Research has shown that the dominant conformation of Cyclo(di(threonine)) is influenced by its environment, such as the solvent used. nih.gov Studies in both water and dimethyl sulfoxide (B87167) indicate that the diketopiperazine ring itself is not perfectly flat but is puckered to position the side chains in a more axial orientation. nih.gov A key finding is that the side chain conformation where the hydroxyl group is positioned over the diketopiperazine ring is favored. nih.gov This detailed conformational analysis provides fundamental insights into the steric and electronic factors that influence peptide folding, making Cyclo(di(threonine)) an excellent and instructive model in peptide chemistry.

Table 1: Conformational Properties of Cyclo(L-threonine)₂ in Solution

This table summarizes the dominant conformational features of Cyclo(L-threonine)₂ based on nuclear magnetic resonance (NMR) studies.

| Property | Finding | Solvent(s) Studied | Reference |

| Ring Conformation | The diketopiperazine ring is puckered, holding the side chains in a more nearly axial position. | Water, Dimethyl Sulfoxide | nih.gov |

| Dominant Side Chain Conformation | The conformation with the side-chain torsion angle χ1 = 60°, placing the hydroxyl group over the ring, is favored. | Water, Dimethyl Sulfoxide | nih.gov |

| Determining Factor | Steric interactions are the primary determinants of the favored side-chain conformation. | - | nih.gov |

Structure

3D Structure

Properties

CAS No. |

54617-73-1 |

|---|---|

Molecular Formula |

C8H14N2O4 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

(3S,6R)-3,6-bis[(1R)-1-hydroxyethyl]piperazine-2,5-dione |

InChI |

InChI=1S/C8H14N2O4/c1-3(11)5-7(13)10-6(4(2)12)8(14)9-5/h3-6,11-12H,1-2H3,(H,9,14)(H,10,13)/t3-,4-,5-,6+/m1/s1 |

InChI Key |

FEXBTWNVLLOVLN-KAZBKCHUSA-N |

SMILES |

CC(C1C(=O)NC(C(=O)N1)C(C)O)O |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](C(=O)N1)[C@@H](C)O)O |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)N1)C(C)O)O |

Synonyms |

cyclo(di(Thr)) cyclo(di(threonine)) cyclo(L-alloThr)2 cyclo(L-allothreonine)2 cyclo(L-Thr)2 cyclo(L-Thr-L-Thr) cyclo(L-threonine)2 |

Origin of Product |

United States |

Advanced Structural and Conformational Analysis of Cyclo Di Threonine

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the conformation of cyclic peptides by analyzing coupling constants and through-space interactions.

Proton NMR spectroscopy, especially the analysis of proton-proton coupling constants (J-couplings), is highly effective in determining the preferred conformations of amino acid side chains in cyclic peptides. These coupling constants are sensitive to dihedral angles, allowing for the deduction of torsion angles, such as the χ¹ angle, which describes the rotation around the Cα-Cβ bond in threonine.

Studies on Cyclo(di(threonine)) and its diastereomer, Cyclo(di(allothreonine)), have utilized ¹H NMR to deduce dominant side-chain conformations. For Cyclo(L-threonine)₂, the favored conformation places the hydroxyl group over the diketopiperazine (DKP) ring, corresponding to a χ¹ angle of approximately 60 degrees nih.govresearchgate.net. In contrast, Cyclo(L-allothreonine)₂, the methyl group is oriented over the DKP ring, with a favored χ¹ angle of approximately -60 degrees. These preferences are attributed to steric factors influencing the relative orientation of the side chains with respect to the DKP ring nih.govresearchgate.net. The DKP ring itself in these compounds is reported to be slightly puckered, accommodating these side-chain orientations nih.govresearchgate.net.

| Compound | Solvent | Dominant χ¹ Conformation | Description |

| Cyclo(L-threonine)₂ | Water, DMSO | χ¹ ≈ 60° | Hydroxyl group over the ring |

| Cyclo(L-allothreonine)₂ | Water, DMSO | χ¹ ≈ -60° | Methyl group over the diketopiperazine ring |

Carbon-13 NMR spectroscopy complements proton NMR by providing information about the carbon skeleton, including the ring structure and side chains. ¹³C chemical shifts are sensitive to the electronic environment and hybridization of carbon atoms, while ¹³C-¹H coupling constants can further aid in conformational assignments. By analyzing both ¹H and ¹³C NMR data, researchers can gain a more comprehensive understanding of the ring puckering and the orientation of the threonine side chains nih.govresearchgate.netacs.org. The analysis of proton-carbon coupling constants, particularly vicinal couplings, can provide additional constraints for conformational modeling nih.govresearchgate.net.

Two-dimensional (2D) NMR techniques are essential for resolving complex spectra and establishing detailed structural information. Correlation Spectroscopy (COSY) experiments reveal through-bond correlations between coupled protons, mapping out the proton connectivity within the molecule rsc.orglongdom.orgslideshare.netlibretexts.org. This is fundamental for assigning individual proton resonances.

More critically for conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) detects through-space correlations between protons that are in close spatial proximity (typically within 5 Å), regardless of whether they are directly bonded rsc.orglibretexts.orguzh.ch. For Cyclo(di(threonine)), NOESY experiments can identify interactions between protons on the side chain and protons on the DKP ring, or between protons on different side chains. These NOE cross-peaks provide vital distance restraints that are used in computational modeling to refine the three-dimensional structure and confirm the preferred side-chain and ring conformations uzh.chresearchgate.net.

Dynamic NMR spectroscopy is employed to study molecular motions and conformational interconversions that occur on the NMR timescale (microseconds to milliseconds) utoronto.canih.govresearchgate.netucl.ac.uknih.govacs.orgresearchgate.net. By observing changes in NMR spectra, such as line broadening or the appearance/disappearance of peaks, as a function of temperature, researchers can characterize processes like the rotation of single bonds or the flipping of ring structures. For cyclic dipeptides like Cyclo(di(threonine)), dynamic NMR can reveal the energy barriers associated with side-chain rotations or subtle changes in the DKP ring conformation, providing a dynamic picture of the molecule's behavior in solution utoronto.canih.govresearchgate.net.

Chiroptical Spectroscopy

Vibrational Circular Dichroism (VCD) for Structural Insights

VCD spectroscopy, analogous to ECD but in the infrared region, provides more detailed structural information by probing vibrational modes. VCD spectra are particularly sensitive to local conformational changes and the specific arrangement of atoms, including hydrogen bonding. Studies on related cyclic dipeptides demonstrate that VCD, when combined with DFT calculations, can effectively determine the absolute configuration of chiral centers and provide insights into the preferred conformations of both the DKP ring and the side chains researchgate.netrsc.org. For instance, VCD can differentiate between various ring puckering modes (e.g., boat, twist-boat) and reveal the orientation of side chains through characteristic vibrational bands.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are fundamental techniques for identifying molecules and characterizing their structural features, including hydrogen bonding. The amide I and amide II bands, originating from the C=O stretching and N-H bending vibrations of the peptide bonds within the diketopiperazine ring, are particularly informative.

In solid-state studies of cyclic dipeptides, the amide I band often appears as a doublet, which can be attributed to interactions between molecules in the crystal lattice or to the presence of non-equivalent carbonyl groups researchgate.netresearchgate.netresearchgate.net. The position of these bands can also be indicative of the DKP ring conformation; for example, amide II modes observed below 1500 cm⁻¹ are often associated with a boat conformation of the DKP ring researchgate.net.

Hydrogen bonding plays a significant role in the solid-state structure and vibrational spectra of cyclic dipeptides. The hydroxyl group of the threonine side chain can participate in intermolecular hydrogen bonding, influencing the vibrational frequencies of both the side chain and the DKP ring researchgate.netlibretexts.org. DFT calculations are frequently used to assign observed IR and Raman bands by correlating them with calculated vibrational modes, thereby providing a deeper understanding of the molecular structure and intermolecular interactions researchgate.netresearchgate.net.

X-ray Crystallography Studies

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the crystalline state, revealing precise atomic positions, bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination and Polymorphism

X-ray diffraction analysis is the gold standard for determining the crystal structure of cyclo(di(threonine)) and related cyclic dipeptides wikipedia.orgijcrt.org. These studies reveal the precise arrangement of molecules in the crystal lattice, including the conformation of the DKP ring and the orientation of the side chains. Polymorphism, the ability of a compound to crystallize in different structural forms, can occur for cyclic dipeptides, leading to variations in their physical properties uoguelph.ca. Characterizing different polymorphs is important for understanding solid-state behavior.

Diketopiperazine Ring Conformation (e.g., Boat, Twist-Boat) in Solid State

The six-membered diketopiperazine ring in cyclic dipeptides is not perfectly planar but can adopt various puckered conformations, such as a boat or twist-boat conformation. Studies on various cyclic dipeptides, including those with threonine or serine residues, indicate that the DKP ring often adopts a boat or a slightly distorted boat conformation in the solid state researchgate.netresearchgate.netresearchgate.netresearchgate.net. For cyclo(di(threonine)), the specific conformation can be influenced by the stereochemistry of the threonine residues and crystal packing forces. Theoretical calculations often support the boat conformation as being energetically favorable for the isolated molecule, though crystal packing can influence the observed conformation researchgate.netresearchgate.netbaranlab.org.

Computational and Theoretical Modeling

Computational and theoretical methods are indispensable tools for elucidating the complex conformational behavior and electronic properties of molecules like Cyclo(di(threonine)). These approaches provide atomic-level insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method widely employed to determine the ground-state electronic structure of atoms, molecules, and solids mpg.descispace.com. For cyclic dipeptides, DFT calculations are instrumental in obtaining optimized molecular geometries, predicting vibrational spectra, and characterizing electronic properties. Studies on related cyclic dipeptides, such as cyclo(L-Ser-L-Ser) and cyclo(Gly-Phe), utilize DFT with various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) to achieve accurate geometry optimizations and to compute electronic properties like energy levels, HOMO-LUMO gaps, and charge distributions unina.itresearchgate.netnih.govresearchgate.netroyalsocietypublishing.org. The process of geometry optimization itself can significantly influence the perceived electronic properties of a molecule researchgate.net. These calculations provide a fundamental understanding of the electronic landscape that governs molecular interactions and reactivity.

Ab Initio and Semi-Empirical Methods for Conformational Energies and Reaction Mechanisms

Ab initio methods, which derive solutions directly from fundamental quantum mechanical principles without empirical parameters, such as Hartree-Fock (HF) and correlated methods (e.g., MP2, QCISD, CCSD), are employed for high-accuracy calculations of conformational energies and electronic structures unina.itsemanticscholar.orgpsu.eduufrrj.br. These methods are valuable for characterizing the potential energy surfaces of molecules and understanding the energetic barriers associated with conformational changes or reaction pathways psu.eduufrrj.br. Semi-empirical methods, like Self-Consistent-Field Density Functional Tight Binding (SCC-DFTB), offer a computationally efficient alternative for investigating reaction mechanisms and electronic properties unipr.it. Studies on the cyclization mechanisms of dipeptides have utilized ab initio calculations to determine activation energies and thermodynamic favorability, providing insights into the chemical processes involved in forming cyclic structures researchgate.net.

Analysis of Conformational Isomerism and Dynamics

Cyclic dipeptides, including Cyclo(di(threonine)), can exist in various conformational states due to the inherent flexibility of their peptide bonds and side chains. The analysis of these states, particularly the preferred orientations of the side chains, is key to understanding their three-dimensional structure and potential biological roles.

Preferred Side-Chain Conformations (χ₁ angles)

The conformation of amino acid side chains is largely defined by dihedral angles, with the χ₁ angle being particularly significant for threonine fccc.eduuam.esexpasy.orguniv-lyon1.fr. Nuclear Magnetic Resonance (NMR) studies on specific isomers of Cyclo(di(threonine)) have revealed distinct preferred side-chain orientations:

Cyclo(L-threonine)₂: In this isomer, the dominant conformation features a χ₁ angle of approximately 60°. This orientation positions the hydroxyl side chain group above the diketopiperazine ring researchgate.netnih.gov. This conformation is also observed in related cyclic dipeptides like cyclo(L-Serine)₂ researchgate.net.

Cyclo(L-allothreonine)₂: For this diastereomer, the preferred χ₁ angle is approximately -60°. This leads to the methyl group of the threonine side chain being oriented over the diketopiperazine ring researchgate.netnih.gov.

Ring Puckering and Folding Angles

The core structure of cyclo(di(threonine)) is a six-membered diketopiperazine (DKP) ring, which is not planar. Instead, it adopts a puckered conformation to relieve strain and optimize the positioning of its side chains.

DKP Ring Conformation

The diketopiperazine ring of cyclo(di(threonine)) has been described as adopting a "slightly distorted boat conformation with pseudo symmetry C₂ᵥ (mm2)" researchgate.net. This non-planar geometry is characteristic of DKP rings, allowing for a more energetically favorable arrangement of atoms compared to a planar structure. The puckering of the ring serves to position the side chains of the threonine residues in specific orientations relative to the ring plane nih.gov.

Side Chain Orientations (χ¹ Angles)

The threonine side chain, with its hydroxyl group and methyl group, can adopt various rotameric states, primarily defined by the χ¹ dihedral angle. For cyclo(di(threonine)), the favored side chain conformation is characterized by a χ¹ angle of approximately 60 degrees. In this conformation, the hydroxyl group is positioned over the DKP ring nih.gov. This contrasts with its stereoisomer, cyclo(allo-threonine), where the favored conformation places the methyl group over the ring, with a χ¹ angle near -60 degrees nih.gov. These differences are attributed to steric factors influencing the optimal positioning of the side chains nih.gov.

Comparative Puckering

Data Table: Key Conformational Parameters of Cyclo(di(threonine))

| Parameter | Value/Description | Reference |

| DKP Ring Conformation | Slightly distorted boat conformation with pseudo symmetry C₂ᵥ (mm2) | researchgate.net |

| Ring Puckering | Puckered to hold side chains more nearly axial; degree of folding is probably not large | nih.gov |

| Threonine Side Chain (χ¹) | ~60° (favored, hydroxyl group over the ring) | nih.gov |

| Allo-Threonine Side Chain (χ¹) | ~-60° (favored, methyl group over the ring) | nih.gov |

Influence of Solvent Polarity on Conformation

The conformational landscape of cyclo(di(threonine)) is significantly influenced by the polarity of the surrounding solvent. Studies employing nuclear magnetic resonance (NMR) spectroscopy have investigated its behavior in different solvent environments, such as water and dimethyl sulfoxide (B87167) (DMSO) nih.gov.

Solvent Effects on DKP Conformations

NMR Studies in Different Solvents

Nuclear magnetic resonance studies on cyclo(di(threonine)) in water and DMSO have provided insights into its conformational preferences in these distinct solvent environments nih.gov. While the specific quantitative changes in cyclo(di(threonine))'s conformation across these solvents are not exhaustively detailed in the provided snippets, the methodology itself underscores the importance of solvent choice. NMR coupling constants are sensitive to dihedral angles, allowing researchers to deduce the dominant conformations in solution nih.gov.

General Trends and Comparative Examples

General trends observed in other cyclic peptides and related molecules illustrate the impact of solvent polarity. For instance, studies on bicalutamide (B1683754) have shown that non-polar solvents tend to favor more compact, "closed" conformations, while polar solvents, such as DMSO, promote more extended, "open" conformations mdpi.com. In these polar solvents, the proportion of open conformers increased significantly, indicating a shift in the conformational equilibrium mdpi.com. Similarly, studies on diketopiperazine formation have indicated that reaction rates can increase with decreasing solvent polarity, suggesting that solvent interactions influence the molecular dynamics and stability of different conformers indiana.edu. These examples highlight that the specific interactions between the solvent and the polar groups of cyclo(di(threonine)), such as the hydroxyl group and peptide bonds, will dictate its conformational preferences in solution.

Data Table: Illustrative Solvent-Dependent Conformational Preferences (Based on Related Studies)

| Solvent Polarity | Example Solvent | Predominant Conformer Type (Illustrative) | Relative Population (Illustrative) | Reference (for illustration) |

| Non-polar | CDCl₃ | Closed | ~77% Closed, ~23% Open | mdpi.com |

| Polar | DMSO-d₆ | Open | ~40% Closed, ~60% Open | mdpi.com |

Molecular Recognition and Intermolecular Interactions of Cyclo Di Threonine

Self-Assembly and Supramolecular Chemistry

Design Principles for Programmed Supramolecular Assemblies

The design of programmed supramolecular assemblies using cyclic dipeptides, including Cyclo(di(threonine)), is guided by an understanding of the non-covalent interactions that dictate molecular organization. The inherent features of the CDP scaffold and the specific amino acid side chains are strategically employed to control the formation of ordered structures.

Chirality plays a critical role in dictating the symmetry and morphology of self-assembled structures. Cyclic peptides composed of alternating D- and L-amino acids, for instance, often adopt planar conformations that facilitate the formation of nanotubes through head-to-tail stacking stabilized by hydrogen bonds nih.govacs.orgnih.govmdpi.com. The specific stereochemistry of threonine (L-threonine vs. D-threonine) can lead to distinct orientations and packing motifs, influencing the resulting supramolecular architecture anl.gov.

The rigidity and pre-organization inherent in the cyclic peptide scaffold are fundamental design principles. This structural constraint pre-organizes the constituent molecules, promoting specific interaction geometries that lead to well-defined supramolecular architectures, rather than amorphous aggregates nih.govnih.govmdpi.com. By understanding these principles, researchers can rationally design CDP sequences, including those incorporating threonine, to achieve targeted supramolecular structures with predictable properties.

Role as a Building Block in Complex Supramolecular Architectures

Cyclic dipeptides serve as versatile building blocks for constructing a diverse array of complex supramolecular architectures, leveraging their intrinsic self-assembly propensities. Cyclo(di(threonine)) contributes to this by providing a robust scaffold with specific hydrogen bonding capabilities through its hydroxyl side chains.

One of the most extensively studied architectures formed by CDPs are nanotubes . Heterochiral cyclic peptides, particularly those with alternating D- and L-amino acids, readily self-assemble into ordered tubular structures through extensive backbone-to-backbone hydrogen bonding and van der Waals forces nih.govacs.orgnih.gov. The hydroxyl groups of threonine in Cyclo(di(threonine)) can further stabilize these structures by participating in inter- or intra-molecular hydrogen bonding, potentially influencing the diameter and wall porosity of the nanotubes mdpi.commaynoothuniversity.ieresearchgate.netanl.gov. These peptide nanotubes have garnered interest for applications in drug delivery, as molecular channels, and as scaffolds in nanotechnology nih.govnih.govmdpi.com.

CDPs are also effective hydrogelators , capable of forming three-dimensional networks that entrap large volumes of water, creating hydrogels nih.govrsc.orgmdpi.comacs.orgmdpi.com. The self-assembly into fibrillar or filamentous structures, driven by hydrogen bonding and hydrophobic interactions, forms the basis of these gels. The hydroxyl group of threonine can contribute to the network's stability and water-holding capacity through its hydrogen bonding potential mdpi.commaynoothuniversity.ieresearchgate.netanl.gov. Such peptide-based hydrogels are valuable for biomedical applications, including tissue engineering, drug delivery, and biosensing, due to their biocompatibility and tunable mechanical properties nih.govrsc.orgmdpi.comacs.org.

Beyond nanotubes and hydrogels, CDPs can also form fibers and fibrils that serve as precursors for other supramolecular assemblies nih.govfrontiersin.orgresearchgate.netresearchgate.net. The specific arrangement of threonine residues within a cyclic dipeptide can dictate the morphology and stability of these fibrous structures. Furthermore, research into molecular cages and capsules built from cyclic peptides highlights their potential as sophisticated building blocks for molecular recognition and confined catalysis, demonstrating the versatility of CDPs in constructing complex, functional supramolecular entities researchgate.netrsc.org.

In essence, Cyclo(di(threonine)) acts as a fundamental unit that, through its inherent chemical properties and self-assembly behavior, contributes to the formation of diverse and functional supramolecular architectures. Its specific contribution stems from the combination of the rigid cyclic dipeptide core and the hydrogen-bonding capacity of the threonine hydroxyl group, enabling precise control over molecular organization.

Derivatization and Scaffold Development for Academic Research

Chemical Modification Strategies for Cyclo(di(threonine))

Chemical modifications of cyclic dipeptides aim to alter their physical, chemical, or biological properties, thereby expanding their utility in research. Strategies typically involve functionalizing the side chains or the peptide backbone. For threonine-containing cyclic dipeptides like Cyclo(di(threonine)), the hydroxyl group on the threonine side chain presents a primary site for chemical modification.

Potential modification strategies could include:

Esterification or Etherification: The hydroxyl group can be esterified with various carboxylic acids or etherified with alkyl halides to introduce different functional groups, altering polarity and solubility.

Oxidation: The secondary alcohol can be oxidized to a ketone, introducing new reactive handles.

Glycosylation: Attachment of carbohydrate moieties to the hydroxyl group can be explored to create glycopeptide mimetics.

Peptide Backbone Modification: While more challenging, modifications to the amide bonds or alpha-carbons could be envisioned, though these often require more complex synthetic routes.

Research into the interaction of gold nanoclusters with cyclic dipeptides, including threonine cyclic dipeptides [c(TT)], has employed computational methods like Density Functional Theory (DFT) to understand binding energies and interaction types, involving polar covalent bonds, hydrogen bonds, and electrostatic interactions. These studies highlight the potential for functionalization at the side chains.

Design and Synthesis of Conformationally Restricted Analogues

The inherent rigidity of the diketopiperazine ring makes cyclic dipeptides excellent starting points for designing conformationally restricted analogues. These analogues are crucial for probing structure-activity relationships and developing molecules with specific conformational preferences. For threonine-containing cyclic dipeptides, conformational restriction can be achieved through various synthetic approaches:

Ring Modifications: While less common for standard DKPs, modifications to the diketopiperazine ring itself (e.g., introducing unsaturation or bridging) could lead to more rigid structures.

Research has explored the synthesis of "RGD-mimetic constrained diketopiperazines" as scaffolds for peptidomimetics, indicating a broader interest in creating rigid DKP structures for specific biological applications. The design of such analogues often involves careful consideration of stereochemistry and the spatial orientation of functional groups.

Structure-Activity Relationship (SAR) Studies in Model Systems

Structure-activity relationship (SAR) studies are fundamental to understanding how molecular structure influences biological activity. For cyclic dipeptides, SAR investigations typically involve synthesizing a series of analogues with systematic structural variations and evaluating their biological effects.

Probing Ligand-Receptor Interactions in vitro

Investigating ligand-receptor interactions in vitro is a key application of SAR studies. Cyclic dipeptides, including those derived from threonine, can be designed to mimic or antagonize the binding of natural ligands to their receptors.

Computational Modeling: Studies utilizing DFT have explored the interaction of threonine cyclic dipeptides [c(TT)] with gold nanoclusters, providing insights into binding energies and interaction modes. While not direct ligand-receptor studies in a biological context, these computational approaches illustrate how the structure of cyclic dipeptides influences their interactions at a molecular level.

Peptidomimetic Design: Research on RGD-mimetic constrained diketopiperazines suggests their potential as scaffolds for developing molecules that interact with specific biological targets, such as integrins. This implies that threonine-containing DKPs could be similarly engineered.

Investigation of Enzymatic Recognition and Substrate Specificity

The recognition of cyclic dipeptides by enzymes is an area of growing interest, particularly concerning their metabolism and potential as enzyme substrates or inhibitors.

Enzymatic Stability: Cyclic dipeptides are generally more resistant to enzymatic degradation compared to linear peptides due to their cyclic structure. However, specific enzymes might catalyze their hydrolysis or modification.

Substrate Mimicry: Modified threonine cyclic dipeptides could be designed to interact with enzyme active sites, either as substrates or as inhibitors, depending on the specific modifications and the target enzyme. The hydroxyl group on threonine offers a handle for modifications that could influence enzymatic binding or catalysis.

Application as a Peptide Scaffold for Chemical Biology Probes

The rigid, defined structure and inherent chirality of cyclic dipeptides make them excellent scaffolds for developing chemical biology probes. These probes are essential tools for studying biological processes at the molecular level.

Bioconjugation: The functional groups present in threonine (hydroxyl) and on the DKP backbone can be utilized for conjugating the scaffold to reporter molecules (e.g., fluorophores, affinity tags) or effector molecules.

Combinatorial Libraries: Cyclic dipeptides can serve as core structures for generating combinatorial libraries, allowing for the rapid screening of a wide range of derivatives for specific biological activities or interactions.

Mimicking Biological Motifs: By incorporating threonine, which is a common amino acid in biologically active peptides, Cyclo(di(threonine)) can serve as a scaffold to mimic or modulate the activity of natural peptide ligands. Research on RGD-mimetic diketopiperazines exemplifies the use of DKPs as scaffolds for creating biologically relevant peptidomimetics.

The limited direct literature on Cyclo(di(threonine)) in these specific applications suggests that it may be an under-explored scaffold. However, the general properties of cyclic dipeptides, combined with the specific functionality of threonine, indicate significant potential for its use in advanced academic research.

Mechanistic Biological Studies in Research Models

In Vitro Cellular Uptake and Intracellular Distribution Mechanisms

The ability of a compound to enter cells and reach its intracellular targets is fundamental to its biological activity. Research on cell-penetrating peptides (CPPs) and other small molecules offers relevant insights into potential uptake mechanisms for Cyclo(di(threonine)). Cellular uptake can occur via various pathways, including endocytosis (macropinocytosis, clathrin-mediated, and caveolae-dependent) and, at higher concentrations, potentially through direct membrane translocation. The initial interaction with the cell membrane often involves electrostatic interactions, particularly with negatively charged glycosaminoglycans. Studies on nanoparticles have also indicated that cellular uptake can be concentration-, time-, and temperature-dependent, with clathrin-mediated endocytosis and macropinocytosis being significant pathways for internalization. While specific data for Cyclo(di(threonine)) is limited, its small size and peptide nature suggest it could potentially utilize these general cellular uptake mechanisms.

Molecular Mechanisms of Interaction with Cellular Components (e.g., DNA, Proteins)

The interaction of Cyclo(di(threonine)) with cellular components like DNA and proteins would dictate its downstream effects. While direct evidence for Cyclo(di(threonine)) binding to DNA is scarce, some compounds with amino acid moieties have shown interactions with nucleic acids, influencing cellular processes. Peptide-based molecules can also interact with proteins, either by binding to specific domains or by acting as substrates or inhibitors for enzymes. For instance, 14-3-3 proteins, which bind to phosphorylated serine or threonine residues, play roles in cell-cycle control and apoptosis. The specific structural conformation of Cyclo(di(threonine)) might allow it to engage with protein targets or influence protein-protein interactions, although detailed studies are needed to elucidate these mechanisms.

Effects on Cellular Processes in Experimental Systems (e.g., Cell Proliferation, Apoptosis, Autophagy)

The modulation of fundamental cellular processes such as cell proliferation, apoptosis (programmed cell death), and autophagy (cellular self-degradation) is a key area of investigation for biologically active compounds. Threonine itself is an essential amino acid involved in cell growth and proliferation, and it plays a role in metabolic pathways. Research on other cyclic dipeptides indicates a range of biological activities, including antifungal and antibacterial effects, and potential modulation of bacterial quorum sensing. Studies on various therapeutic agents have demonstrated that compounds can influence cell proliferation, induce apoptosis through intrinsic or extrinsic pathways involving caspases and mitochondrial release of cytochrome c, or modulate autophagy. Without specific data on Cyclo(di(threonine)), it is speculative to detail its precise effects. However, given its peptide nature and the known biological roles of amino acids and cyclic peptides, it could potentially influence these cellular processes. For example, compounds affecting cell cycle progression often do so by modulating cyclin-dependent kinases (CDKs) and their regulators like cyclins and pRb.

Role as a Research Tool in Biochemical Pathways

Cyclic dipeptides and modified amino acids can serve as valuable research tools in biochemistry. Their inherent stability and defined structures make them useful for probing enzyme specificity, studying peptide transport mechanisms, or as controls in biochemical assays. For example, modified amino acids are used in biocatalysis and to study enzyme mechanisms. The unique structure of Cyclo(di(threonine)) could potentially be utilized to investigate specific enzyme activities involved in peptide metabolism or transport. Furthermore, compounds that can be selectively enriched or detected, such as phosphopeptides using specialized probes, are crucial for understanding complex biochemical pathways.

Investigation of Enzymatic Roles and Transformations of Threonine-Containing Peptides

The enzymatic fate of Cyclo(di(threonine)) within biological systems is an area of interest. Enzymes play critical roles in the synthesis, degradation, and modification of peptides. Threonine metabolism itself involves various pathways, including its conversion to glycine, acetyl-CoA, and pyruvate, and its role in protein synthesis, particularly mucin. While specific enzymes that directly transform Cyclo(di(threonine)) are not widely documented, peptidases and other hydrolases are known to cleave peptide bonds. Research into threonine-containing peptides has explored their conformational stability and biological activity. Understanding the enzymatic roles and transformations of such peptides is key to elucidating their metabolic fate and potential therapeutic applications. For instance, studies on serine/threonine phosphatases highlight their importance in cellular processes and cancer treatment, involving interactions with other proteins like CDCA2.

Compound List

Cyclo(di(threonine))

Threonine

Glycine

Acetyl-CoA

Pyruvate

Mucin

Cytochrome c

Apaf-1

Caspase-9

Caspase-3

ICAD

CAD

BAX

BID

BAK1

BIM

CDK4

Cyclin D1

Cyclin D2

Cyclin D3

Cyclin E

Cyclin A

Cyclin B

pRb (Retinoblastoma protein)

E2F

INK4 family proteins (p16INK4A, p15INK4B, p18INK4C, p19INK4D)

CIP/KIP inhibitors (p21CIP1/WAF1, p27KIP1, p57KIP2)

14-3-3 proteins

Raf-1

Bcl-2

Bcl-XL

CDC25A

PKC (Protein Kinase C)

AKT

mTOR

AMPK

HIF-1α

PLK1 (Polo-like Kinase 1)

MEK

ERK

CDCA2

CDP (Cyclic Dipeptides)

Cyclo(His-Pro)

Cyclo(L-Phe-L-Pro)

Cyclo(L-Phe-trans-4-OH-L-Pro)

Cyclo(L-Pro-D-Arg)

Cyclo(L-Leu-L-Tyr)

Cyclo(L-Leu-L-Pro)

Cyclo(L-Hyp-L-Tyr)

Cyclo(L-Pro-L-Tyr)

Cyclo(L-Pro-L-Phe)

TAT peptide

Polyarginine (e.g., R7, R8, R10)

Melittin

Pardaxin

Penetratin

GALA

RADA16

SAP

VPMLK

ALRN-6924

N-tert-prenylated tryptophan analogue

p1pal-7

BT1718

pIsl peptide

CPPecp

pepR

C60-L-threonine (C60-Thr)

L-threonine

O-phosphohomoserine

Phosphatidylinositol

FGF21

FGFR3

MMSET

c-MAF

APRIL

IGF-I

Calpeptin

Trifluoromethionine (F₃Met)

Difluoromethionine (F₂Met)

N⁶-threonylcarbamoyladenosine (t⁶A)

Hsc70

LAMP2A

ROS (Reactive Oxygen Species)

PI3K

3-MA (3-Methyladenine)

NRBF2

Atg7

Atg5

Atg4

Atg14L

PP1 (Protein Phosphatase 1)

PP2A (Protein Phosphatase 2A)

Calcinuerin

PP2C

Calyculin A

Okadaic acid

Phospho-eIF2α

Phospho-PKR

C-FLIP (FLICE-inhibitory protein)

cFLIPL

cFLIPS

cFLIPR

RIPK1 (Receptor-interacting serine/threonine-protein kinase 1)

RIPK3 (Receptor-interacting serine/threonine-protein kinase 3)

MLKL

FADD

CYLD

TAK1

cIAPs

ZBP1 (Z DNA-binding protein 1)

TLR3 (Toll-like receptor 3)

TLR4 (Toll-like receptor 4)

TNF (Tumor Necrosis Factor)

TNFR1 (TNF Receptor 1)

NF-κB

MAPK

ERS

PI3K-Akt

JAK-STAT

Bax

C-Caspase-3

C-Caspase-9

PARP1

Bcl-2

Cyt-C (Cytochrome C)

AIF (Apoptosis-Inducing Factor)

Smac/DIABLO

IAPs (Inhibitors of Apoptosis Proteins)

p53

BEDAQUILINE (BDQ)

CLOFAZIMINE (CFZ)

LINEZOLID (LZD)

DNA

RNA

ATP

NADPH

FAD

PLP (Pyridoxal Phosphate)

PMP (Pyridoxamine Phosphate)

PLP-dependent enzymes

Cysteine

Serine

Tyrosine

Histone H1

Hsc70

LAMP2

HRP (Horseradish Peroxidase)

HRP-linked antibodies

FITC (Fluorescein Isothiocyanate)

CHSP (Cholesterol-modified pullulan)

HepG2 cells

Caco-2 cells

NIH-3T3 cells

A549 cells

PAO1 (Pseudomonas aeruginosa)

Human cytomegalovirus (HCMV)

HeLa cells

HEK293T cells

Sf9 cells

Plasmodium berghei (Pb)

Plasmodium falciparum (Pf)

SOC1, SOC2, SOC3

CDPK4 (Calcium-dependent PK 4)

SRPK1 (Serine-arginine PK 1)

MAPK2 (Mitogen-activated PK 2)

PfPPM1

CRK5

MCM2-7/Cdt1 complex

ORC1-5/Cdc6 complex

MCM2-7 complex

Cdt1

ORC1-5 complex

Cdc6

DNA replication

Mitosis

Cytokinesis

Endoplasmic Reticulum

Golgi apparatus

Lysosomes

Mitochondria

Nucleus

Centrosomes

Plasma

Emerging Research Directions and Future Prospects

Advanced Computational Approaches for Predictive Modeling

Advanced computational methods are becoming indispensable tools for predicting the molecular properties and behavior of cyclic peptides like Cyclo(di(threonine)). These approaches offer insights into conformational dynamics, intermolecular interactions, and potential biological activities, thereby guiding experimental research.

Proton and carbon-13 nuclear magnetic resonance (NMR) studies have been instrumental in elucidating the dominant conformations of Cyclo(di(threonine)) in different solvent environments, such as water and dimethyl sulfoxide (B87167). nih.govresearchgate.net These experimental findings provide a crucial foundation for computational modeling. In Cyclo(l-threonine)₂, the side chain conformation with the hydroxyl group positioned over the diketopiperazine ring is favored. nih.govresearchgate.net The diketopiperazine ring itself adopts a puckered conformation to accommodate the side chains in a more axial position. nih.govresearchgate.net

Computational techniques, particularly Density Functional Theory (DFT), are employed to simulate and predict the structural, electronic, and vibrational properties of related molecules. researchgate.net For instance, DFT calculations have been used to investigate the crystal structure and vibrational spectra of similar cyclic dipeptides, providing a framework for understanding the fundamental properties of Cyclo(di(threonine)). researchgate.net These computational models can predict the most stable conformations and the energetic barriers between different conformational states.

Future research will likely focus on developing more sophisticated multi-molecular models that can accurately predict the behavior of Cyclo(di(threonine)) in complex biological environments, taking into account intermolecular interactions with solvent molecules and potential binding partners. researchgate.net

Table 1: Computational and Experimental Data on Cyclo(di(threonine)) Conformation

| Parameter | Observation in Cyclo(l-threonine)₂ | Reference |

| Dominant Side Chain Conformation | χ1 = 60°, hydroxyl group over the diketopiperazine ring | nih.govresearchgate.net |

| Ring Conformation | Puckered to hold side chains more nearly axial | nih.govresearchgate.net |

| Influencing Factor | Steric effects | nih.govresearchgate.net |

Integration with Artificial Intelligence and Machine Learning in Peptide Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of peptide design, offering powerful tools to explore vast chemical spaces and predict the properties of novel peptide-based molecules. While specific applications of AI/ML to Cyclo(di(threonine)) are still emerging, the broader trends in cyclic peptide design and amino acid production provide a clear roadmap for future research.

Deep learning models are being developed to predict the production of amino acids like L-threonine in engineered bacteria. nih.gov These models can analyze complex datasets from combinatorial cloning experiments to identify gene combinations that lead to higher yields. nih.gov This approach could be adapted to design and optimize the biosynthesis of Cyclo(di(threonine)) and its derivatives.

Furthermore, generative AI and machine learning algorithms are being employed to design novel cyclic peptides with specific therapeutic properties. arxiv.org These models can learn the complex relationships between peptide sequence, structure, and function, enabling the de novo design of cyclic peptides with desired characteristics such as high stability and binding affinity. arxiv.org By employing all-atom and bond modeling, these methods can overcome limitations related to data scarcity and are capable of designing a wide variety of cyclic peptides. arxiv.org

Future research will likely involve the development of specialized AI/ML models trained on data specific to diketopiperazines and threonine-containing peptides to design novel Cyclo(di(threonine)) analogs with enhanced functionalities for applications in drug discovery and materials science.

Table 2: Machine Learning Models in Peptide and Amino Acid Research

| Machine Learning Model | Application | Potential Relevance for Cyclo(di(threonine)) | Reference |

| Deep Neural Network | Predicting L-threonine production in E. coli | Optimizing biosynthetic pathways for Cyclo(di(threonine)) | nih.gov |

| Generative AI (CpSDE) | De novo design of cyclic peptides | Designing novel Cyclo(di(threonine)) derivatives with specific functions | arxiv.org |

Exploration of Novel Supramolecular Functions and Materials

The ability of cyclic peptides to self-assemble into well-defined nanostructures makes them attractive building blocks for the development of novel supramolecular materials. acs.orgnih.gov The specific amino acid composition and stereochemistry of the cyclic peptide play a crucial role in directing the self-assembly process and determining the morphology of the resulting nanostructures. acs.org

Research on threonine-containing macrocycles has demonstrated their ability to form distinct supramolecular assemblies. For instance, lipidated macrocycles based on threonine have been shown to assemble into vesicles. nih.gov The interplay between host-guest chemistry and hydrogen-bonding interactions is a key determinant of the final assembled structure. nih.gov

The self-assembly of cyclic peptides can lead to the formation of various nanostructures, including nanotubes, nanofibers, and vesicles. acs.orgnih.gov These supramolecular structures have potential applications in areas such as drug delivery, tissue engineering, and biosensing. The hydroxyl groups of the threonine residues in Cyclo(di(threonine)) can participate in hydrogen bonding, which is a key driving force for self-assembly.

Future investigations will likely focus on controlling the self-assembly of Cyclo(di(threonine)) and its derivatives to create functional materials with tailored properties. This could involve modifying the side chains or incorporating other functional groups to direct the formation of specific supramolecular architectures.

Table 3: Supramolecular Assemblies of Threonine-Containing Cyclic Molecules

| Molecule Type | Assembled Structure | Driving Interactions | Reference |

| Lipidated threonine-based macrocycles | Vesicles | Hydrophobic interactions, Hydrogen bonding | nih.gov |

| Alkyl-poly(l-threonine)/cyclodextrin | Hydrogels (laminar or ribbon-like) | Host-guest chemistry, Hydrogen bonding | nih.gov |

Development of Cyclo(di(threonine)) as a Research Tool in Nanobiotechnology

The unique properties of cyclic peptides, including their conformational rigidity and propensity for self-assembly, make them valuable tools in the field of nanobiotechnology. While the direct application of Cyclo(di(threonine)) in this area is still in its early stages, related research on threonine-based nanomaterials points towards exciting future possibilities.

Nanomedicine, a branch of nanobiotechnology, focuses on the use of nanomaterials for diagnosis and therapy. acs.org The development of "nano-PROTACs" (proteolysis-targeting chimeras) is an emerging area where nanotechnology is being used to enhance the delivery and efficacy of therapeutic agents. mdpi.com The stable scaffold of a cyclic dipeptide like Cyclo(di(threonine)) could potentially be functionalized to create novel nanocarriers for targeted drug delivery.

Furthermore, threonine-based stimuli-responsive nanoparticles have been designed for the detection of amines in aqueous solutions. These nanoparticles consist of a fluorescent core and a threonine-containing shell that can respond to changes in pH. This demonstrates the potential of incorporating threonine-containing motifs into functional nanomaterials.

Future research could explore the use of Cyclo(di(threonine)) as a building block for the synthesis of biocompatible and biodegradable nanoparticles. These nanoparticles could be designed to encapsulate drugs, imaging agents, or other bioactive molecules for targeted delivery and release in biological systems.

Unraveling Complex Biological Roles in Model Organisms

Model organisms such as the fruit fly (Drosophila melanogaster) and the nematode (Caenorhabditis elegans) are powerful systems for investigating the biological roles of small molecules. While the specific effects of Cyclo(di(threonine)) in these organisms have not been extensively studied, research on the metabolic and physiological effects of its constituent amino acid, L-threonine, provides important clues and directions for future research.

In Drosophila melanogaster, dietary threonine has been shown to have sleep-promoting effects, increasing the daily amount of sleep and reducing the latency to sleep onset. elifesciences.orgresearchgate.netnih.gov This effect is linked to the modulation of GABAergic signaling in the brain. elifesciences.orgresearchgate.netnih.gov Given that cyclic dipeptides can exhibit distinct biological activities compared to their linear counterparts, investigating the effects of Cyclo(di(threonine)) on sleep and neuronal function in Drosophila is a promising avenue of research.

In Caenorhabditis elegans, supplementation with L-threonine has been shown to increase healthspan. researchgate.netnih.gov Studies have also shown that inhibiting threonine degradation can extend lifespan by enhancing protein homeostasis. biorxiv.orgnih.gov The biological activities of many individual amino acids in C. elegans have been linked to lifespan regulation through various signaling pathways. researchgate.net It is plausible that Cyclo(di(threonine)), as a stable metabolite of threonine, could have its own unique effects on aging and stress resistance in this model organism.

Future research should focus on directly assessing the biological effects of Cyclo(di(threonine)) in these model organisms. This could involve feeding studies to determine its impact on lifespan, healthspan, behavior, and stress resistance, as well as genetic and molecular studies to elucidate the underlying mechanisms of action.

Table 4: Known Biological Roles of L-Threonine in Model Organisms

| Model Organism | Biological Effect of L-Threonine | Potential Implication for Cyclo(di(threonine)) Research | Reference |

| Drosophila melanogaster | Promotes sleep | Investigation of effects on sleep and neuronal function | elifesciences.orgresearchgate.netnih.gov |

| Caenorhabditis elegans | Increases healthspan | Investigation of effects on lifespan and stress resistance | researchgate.netnih.gov |

Q & A

Q. What frameworks guide the formulation of novel research questions for Cyclo(di(threonine))?

- Methodological Answer : Use the PICO framework:

- Population : Specific cell types/organisms (e.g., cancer stem cells).

- Intervention : Dose range and administration route (e.g., 1–100 µM, intraperitoneal).

- Comparison : Positive controls (e.g., cisplatin for cytotoxicity).

- Outcome : Quantifiable endpoints (e.g., apoptosis rate via flow cytometry).

Align with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.